1-Methyl-1H-benzotriazole-d3

LC-MS/MS quantification isotope dilution mass spectrometry environmental trace analysis

1-Methyl-1H-benzotriazole-d3 is the stable isotopically labeled analog of 1-Methyl-1H-benzotriazole (CAS 13351-73-0), a benzotriazole-class corrosion inhibitor and emerging environmental micropollutant. In this compound, the three hydrogen atoms of the N-methyl group are replaced by deuterium, yielding the molecular formula C₇H₄D₃N₃ and a molecular weight of 136.17 g/mol.

Molecular Formula C₇H₄D₃N₃
Molecular Weight 136.17
Cat. No. B1159435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-benzotriazole-d3
Synonyms1-Methyl-1,2,3-benzotriazole-d3;  1-Methylbenzotriazole-d3;  NSC 11743-d3; 
Molecular FormulaC₇H₄D₃N₃
Molecular Weight136.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-benzotriazole-d3: A Deuterated Internal Standard for Trace Benzotriazole Quantification


1-Methyl-1H-benzotriazole-d3 is the stable isotopically labeled analog of 1-Methyl-1H-benzotriazole (CAS 13351-73-0), a benzotriazole-class corrosion inhibitor and emerging environmental micropollutant . In this compound, the three hydrogen atoms of the N-methyl group are replaced by deuterium, yielding the molecular formula C₇H₄D₃N₃ and a molecular weight of 136.17 g/mol . The compound is primarily employed as an isotope dilution internal standard for the accurate quantification of 1-Methyl-1H-benzotriazole in complex environmental, biological, and industrial matrices via LC-MS/MS or GC-MS .

Why 1-Methyl-1H-benzotriazole-d3 Cannot Be Replaced by Generic Benzotriazole-d4 or Tolyltriazole in Quantitative Analysis


Although benzotriazole-d4 and tolyltriazole are commercially available deuterated or isomeric alternatives, they cannot substitute for 1-Methyl-1H-benzotriazole-d3 in quantitative analytical workflows targeting 1-methylbenzotriazole. Benzotriazole-d4 lacks the N-methyl group and consequently elutes at a markedly different retention time in reversed-phase LC, failing to co-elute with the target analyte and thus failing to correct for matrix effects adequately [1]. Tolyltriazole (CAS 29385-43-1) is an isomeric mixture of 4-methyl- and 5-methyl-1H-benzotriazole that produces multiple chromatographic peaks and fragmentation patterns distinct from the N1-methyl isomer, rendering it unsuitable as a precise internal standard for any single isomer [2][3]. Only the exact isotopic homolog—1-Methyl-1H-benzotriazole-d3—provides the matched extraction recovery, chromatographic co-elution, and ionization efficiency required for reliable isotope dilution quantification [4].

Quantitative Differentiation Evidence: 1-Methyl-1H-benzotriazole-d3 vs. Closest Analogs


Mass Spectrometric Precursor Ion Mass Shift: +3.019 Da Baseline Separation from Non-Deuterated Analyte

The deuterated form exhibits a precursor ion [M+H]⁺ at m/z 137.0903 (calculated from C₇H₄D₃N₃), representing a +3.019 Da shift from the non-deuterated analyte [M+H]⁺ observed at m/z 134.0713 by LC-ESI-QFT in positive ion mode [1]. This mass shift exceeds the minimum +3 Da threshold recommended for reliable MS discrimination without isotopic peak overlap between the A and A+3 channels, ensuring unambiguous quantitative detection even at sub-ng/L concentrations in complex matrices [2].

LC-MS/MS quantification isotope dilution mass spectrometry environmental trace analysis

¹H NMR Methyl Signal Elimination: Absolute Signal Suppression for Mechanistic and Metabolic Tracking

In ¹H NMR (399.65 MHz, CDCl₃), non-deuterated 1-Methyl-1H-benzotriazole exhibits a characteristic methyl singlet integrating for 3 protons at ~4.27 ppm alongside four aromatic protons in a complex ABCD pattern [1][2]. In 1-Methyl-1H-benzotriazole-d3, this methyl resonance is entirely absent because ²H is NMR-silent in ¹H observe mode, leaving only the aromatic proton envelope for spectral interpretation [3].

NMR spectroscopy reaction mechanism elucidation metabolic fate studies

Chromatographic Co-Elution and Matrix Effect Correction: Superiority Over Benzotriazole-d4 as Internal Standard

Stable isotope-labeled internal standards co-elute with their non-deuterated counterparts, experiencing near-identical extraction recovery, electrospray ionization efficiency, and matrix effects [1]. In contrast, benzotriazole-d4 (ring-deuterated, lacking the N-methyl group) has been explicitly reported to elute at a substantially earlier retention time in reversed-phase LC and is acknowledged as not the most appropriate internal standard for all benzotriazole derivatives, particularly methyl-substituted ones [2]. The use of 1-Methyl-1H-benzotriazole-d3, which is the exact isotopic homolog, avoids the retention time mismatch and differential matrix effect that compromise quantification accuracy when benzotriazole-d4 is used as a surrogate [3].

matrix effect correction stable isotope dilution environmental water analysis

Isomeric Specificity: Single Defined Isomer vs. Tolyltriazole Isomer Mixture

1-Methyl-1H-benzotriazole-d3 is a single, structurally defined isomer with the methyl group exclusively at the N1 position of the triazole ring, confirmed by its unique InChIKey HXQHRUJXQJEGER-FIBGUPNXSA-N . In contrast, the widely used corrosion inhibitor tolyltriazole (CAS 29385-43-1) is a technical mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole isomers, which require specialized chromatographic methods to resolve and produce multiple peaks that complicate quantification [1][2]. The isomeric heterogeneity of tolyltriazole prevents its use as a precise internal standard for any single methylbenzotriazole isomer, as it cannot provide a one-to-one signal correspondence with a specific target analyte.

isomer-specific quantification chromatographic resolution regulatory environmental monitoring

Isotopic Enrichment: Monoisotopic Mass Delta and Enrichment Factor Over Natural Abundance Deuterium

The monoisotopic mass of 1-Methyl-1H-benzotriazole-d3 is 136.082827 Da (C₇H₄D₃N₃), compared to 133.063999 Da for the non-deuterated form (C₇H₇N₃), representing a mass increase of +3.018828 Da [1]. Commercial preparations typically achieve ≥98 atom% deuterium incorporation at the N-methyl position, corresponding to an isotopic enrichment factor of >6,500 relative to natural abundance deuterium (0.015 atom%) . This level of enrichment ensures that residual non-deuterated species contribute negligibly to the analyte quantification channel.

isotopic purity high-resolution mass spectrometry internal standard validation

Procurement Cost Differential: Price Premium Justified by Analytical Selectivity Gains

The estimated procurement cost for 1-Methyl-1H-benzotriazole-d3 is approximately €2,530 per gram equivalent from specialty isotope suppliers (100 mg at €253.00, TRC/CymitQuimica) . By comparison, the non-deuterated 1-Methyl-1H-benzotriazole is available at approximately €10–74 per gram from general chemical suppliers (e.g., €73.9/g from Aladdin/Biomart) . The ~35–250-fold cost premium reflects the synthetic complexity of regioselective trideuteromethylation at the N1 position and the limited production scale of deuterated specialty chemicals.

procurement planning isotope-labeled standard sourcing analytical method budgeting

Optimal Application Scenarios for 1-Methyl-1H-benzotriazole-d3 Based on Quantitative Differentiation Evidence


Environmental Water Quality Monitoring: Isotope Dilution LC-MS/MS Quantification of 1-Methylbenzotriazole in Wastewater and Surface Water

Regulatory environmental monitoring programs under the EU Water Framework Directive and US EPA methods require quantification of benzotriazole corrosion inhibitors at ng/L levels in complex aqueous matrices. 1-Methyl-1H-benzotriazole-d3, with its +3.019 Da mass shift [Section 3, Evidence 1], matched chromatographic retention time, and superior matrix effect correction over benzotriazole-d4 [Section 3, Evidence 3], is the optimal internal standard for achieving the 80–120% recovery and ≤15% RSD precision mandated by ISO 17025-accredited methods. Its single-isomer identity avoids the quantification ambiguity inherent to tolyltriazole isomer mixtures [Section 3, Evidence 4], while its high isotopic enrichment (>98 atom% D) ensures accurate quantification at the 0.1–58 ng/L method detection limits reported for benzotriazole LC-MS/MS methods [1].

Metabolic and Environmental Fate Studies: Tracking 1-Methylbenzotriazole Degradation Pathways via NMR and MS

For academic and industrial research into the biodegradation, photolysis, and oxidative transformation of 1-methylbenzotriazole in activated sludge, aquifer materials, or advanced oxidation processes, 1-Methyl-1H-benzotriazole-d3 provides two orthogonal tracking modalities. The +3 Da mass shift enables MS-based differentiation of parent compound from deuterated tracer in transformation product profiling [Section 3, Evidence 1], while the complete ¹H NMR methyl signal elimination (from ~4.27 ppm to baseline) allows unambiguous monitoring of N-demethylation and methyl group oxidation without internal standard interference [Section 3, Evidence 2]. This dual capability is not available from benzotriazole-d4, which lacks the methyl NMR handle, nor from tolyltriazole, whose isomeric complexity confounds product identification [2].

Industrial Corrosion Inhibitor Residue Analysis in Cooling Water and Metalworking Fluids

Industrial facilities employing 1-methylbenzotriazole as a copper corrosion inhibitor in recirculating cooling water systems, heat transfer fluids, and metalworking fluids require validated analytical methods for process control and discharge permit compliance. The use of 1-Methyl-1H-benzotriazole-d3 as an isotope dilution internal standard corrects for the substantial matrix effects arising from high dissolved solids, oil-in-water emulsions, and corrosion byproducts that severely compromise external standard calibration [Section 3, Evidence 3]. The single-isomer identity of the deuterated standard is particularly critical here because industrial-grade tolyltriazole is itself an isomer mixture; only an isomerically pure internal standard can provide unambiguous quantification of the specific N1-methyl isomer [Section 3, Evidence 4]. The price premium of the deuterated standard [Section 3, Evidence 6] is offset by the avoidance of costly compliance failures and re-analysis.

Forensic and Human Biomonitoring: Quantification of Benzotriazole Exposure Biomarkers in Urine

Emerging human biomonitoring studies investigating benzotriazoles as contaminants of emerging concern in urine require ultra-sensitive and highly selective analytical methods capable of distinguishing individual methylbenzotriazole isomers [3]. 1-Methyl-1H-benzotriazole-d3 provides the exact isotopic homolog needed for accurate quantification of 1-methylbenzotriazole in this challenging biological matrix, where endogenous interferences and variable matrix effects across individual urine samples demand the gold-standard correction afforded only by co-eluting stable isotope-labeled internal standards [Section 3, Evidence 3]. Its distinct MS channel (+3 Da) and isomeric specificity [Section 3, Evidence 4] are essential for generating defensible exposure data suitable for epidemiological studies and regulatory risk assessment.

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